3-[(2,5-Dimethylphenoxy)methyl]benzohydrazide
CAS No.: 832737-89-0
Cat. No.: VC8361009
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol
* For research use only. Not for human or veterinary use.
![3-[(2,5-Dimethylphenoxy)methyl]benzohydrazide - 832737-89-0](/images/structure/VC8361009.png)
Specification
CAS No. | 832737-89-0 |
---|---|
Molecular Formula | C16H18N2O2 |
Molecular Weight | 270.33 g/mol |
IUPAC Name | 3-[(2,5-dimethylphenoxy)methyl]benzohydrazide |
Standard InChI | InChI=1S/C16H18N2O2/c1-11-6-7-12(2)15(8-11)20-10-13-4-3-5-14(9-13)16(19)18-17/h3-9H,10,17H2,1-2H3,(H,18,19) |
Standard InChI Key | SQXHTZLYNOPTPE-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)OCC2=CC(=CC=C2)C(=O)NN |
Canonical SMILES | CC1=CC(=C(C=C1)C)OCC2=CC(=CC=C2)C(=O)NN |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Synonyms
The systematic IUPAC name for this compound is 3-[(2,5-dimethylphenoxy)methyl]benzohydrazide, reflecting its substitution pattern on the benzene rings . Alternative designations include:
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3-((2,5-Dimethylphenoxy)methyl)benzohydrazide
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DTXSID901212366 (DSSTox Substance ID)
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MFCD03423096 (Molecular Formula Code)
Molecular Structure and Functional Groups
The molecular formula C₁₆H₁₈N₂O₂ (molecular weight: 270.33 g/mol) comprises:
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A benzohydrazide core (-C₆H₄-C(=O)-NH-NH₂)
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A 2,5-dimethylphenoxy group (-O-C₆H₃(CH₃)₂-2,5) linked via a methylene bridge (-CH₂-) .
The SMILES stringCC1=CC(=C(C=C1)C)OCC2=CC(=CC=C2)C(=O)NN
encodes this structure, highlighting the spatial arrangement of substituents .
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₁₈N₂O₂ | |
Molecular Weight | 270.33 g/mol | |
InChI Key | SQXHTZLYNOPTPE-UHFFFAOYSA-N | |
CAS Registry Number | 832737-89-0 |
Physicochemical Properties
Physical State and Stability
Commercial samples are typically supplied as liquids with 99% purity . While melting point and water solubility data remain unreported in accessible literature, the compound’s hydrazide moiety suggests moderate polarity, implying potential solubility in polar organic solvents like ethanol or dimethyl sulfoxide .
Spectroscopic Characterization
Though experimental spectral data (e.g., IR, NMR) for this specific compound are absent in the reviewed sources, analogous benzohydrazides exhibit:
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IR: N-H stretches (~3200–3300 cm⁻¹), C=O vibrations (~1640–1680 cm⁻¹) .
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¹H NMR: Aromatic protons (δ 6.5–8.0 ppm), methylene bridges (δ 4.0–5.0 ppm), and methyl groups (δ 2.0–2.5 ppm) .
Synthesis and Production
General Synthetic Approaches
While explicit protocols for 3-[(2,5-Dimethylphenoxy)methyl]benzohydrazide are unavailable, benzohydrazides are typically synthesized via:
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Hydrazinolysis: Reaction of methyl benzoate derivatives with hydrazine hydrate .
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Condensation: Coupling hydrazides with aldehydes or ketones under acidic or basic conditions .
For this compound, a plausible route involves:
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Etherification of 2,5-dimethylphenol with 3-(bromomethyl)benzoic acid
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Subsequent hydrazide formation via treatment with hydrazine .
Industrial Manufacturing
Chemlyte Solutions (China) produces the compound at kilogram scales, noting a minimum order of 100 grams . Storage recommendations emphasize airtight containers in cool, dry environments to prevent hydrolysis or oxidative degradation .
Applications and Industrial Relevance
Pharmaceutical Research
Though direct bioactivity data for this compound are undisclosed, structurally related benzohydrazides demonstrate:
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Antimicrobial Activity: Inhibition of gram-positive bacteria (e.g., Staphylococcus aureus) .
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Enzyme Inhibition: Binding to therapeutic targets via hydrazide-metal ion coordination .
Material Science
The phenoxy-methyl group may enhance thermal stability, suggesting utility in:
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Polymer additives
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Coordination polymers for catalytic applications.
Comparative Analysis with Structural Analogues
Table 2: Structural and Functional Comparisons
Compound | Key Differences | Bioactivity |
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4-[(2,6-Dimethylphenoxy)methyl]benzohydrazide | Ortho-methyl substitution | Enhanced lipophilicity |
N'-(4-Methoxybenzyl)benzohydrazide | Methoxy vs. methylphenoxy | Altered electronic properties |
5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide | Heterocyclic core | Potential solubility changes |
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